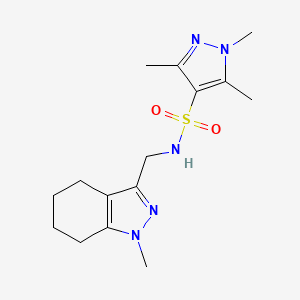![molecular formula C21H13N3O2S2 B2786941 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide CAS No. 681167-29-3](/img/structure/B2786941.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been highlighted for their synthetic developments and their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For example, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the yield, melting point, and IR spectrum of a similar compound have been reported .作用机制
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses and the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of kinases, which are enzymes that are involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is essential for the maintenance of tissue homeostasis and the elimination of damaged or abnormal cells. Cell cycle arrest is a process that prevents cells from dividing and proliferating, which is essential for the prevention of cancer. Angiogenesis is a process of new blood vessel formation that is essential for the growth and metastasis of cancer cells.
实验室实验的优点和局限性
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound has been shown to have a high potency in inhibiting the activity of proteases and kinases, which makes it an attractive compound for drug discovery. This compound has also been shown to have a high selectivity in targeting specific enzymes and signaling pathways, which reduces the risk of off-target effects. However, the limitations of this compound for lab experiments include its poor solubility in aqueous solutions, which limits its bioavailability and efficacy.
未来方向
The future research directions for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. The development of more efficient synthesis methods will enable the production of this compound in larger quantities and at a lower cost. The optimization of its pharmacokinetic properties will improve its bioavailability, distribution, metabolism, and excretion, which are essential for its therapeutic efficacy. The evaluation of its efficacy and safety in preclinical and clinical studies will provide valuable information on its potential as a therapeutic agent for various diseases.
合成方法
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base. The choice of the synthesis method depends on the availability of starting materials, reaction conditions, and yield.
科学研究应用
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzo[d]thiazole-6-carboxamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious disease research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus by targeting viral proteases.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S2/c25-17-8-6-13(10-14(17)21-24-16-3-1-2-4-18(16)28-21)23-20(26)12-5-7-15-19(9-12)27-11-22-15/h1-11,25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYCVDYJNPTMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)

![N-(tert-butyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2786870.png)
![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![tert-butyl [(3-allyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2786875.png)
![1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2786876.png)
![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)
![N-(4-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2786878.png)
